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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics

of SR 49059 (also known as Relcovaptan), a potent and selective non-peptide antagonist of

the vasopressin V1a receptor. This document summarizes key binding affinity data, details the

experimental protocols used for its characterization, and visualizes the associated signaling

pathways and experimental workflows.

Core Quantitative Data
The binding affinity of SR 49059 for vasopressin and oxytocin receptors has been extensively

characterized across various species and tissues. The following tables summarize the key

quantitative data from in vitro studies, demonstrating its high affinity and selectivity for the V1a

receptor.

Table 1: SR 49059 Binding Affinity (Ki) for Vasopressin
V1a Receptors
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Species
Tissue/Cell
Line

Radioligand Ki (nM) Reference

Rat Liver [3H]AVP 1.6 ± 0.2 [1][2][3]

Human Liver [3H]AVP Not specified [1]

Human Platelets [3H]AVP 1.1 - 6.3 [1][2]

Human Adrenals [3H]AVP 1.1 - 6.3 [1][2]

Human Myometrium [3H]AVP 1.1 - 6.3 [1][2]

Human
Vascular Smooth

Muscle Cells

[125I]-linear AVP

antagonist
1.4 ± 0.3 [4][5][6]

Table 2: SR 49059 Dissociation Constant (Kd) for V1a
Receptors

Species Tissue Radioligand Kd (nM) Reference

Rat Liver Membranes [3H]SR 49059 0.63 ± 0.13 [7]

Human Liver Membranes [3H]SR 49059 2.95 ± 0.64 [7]

Table 3: SR 49059 Functional Antagonism (IC50 and
pA2)
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Assay Species
Tissue/Cell
Line

Agonist
IC50 (nM) /
pA2

Reference

Platelet

Aggregation
Human Platelets AVP 3.7 ± 0.4 [1][8]

Ca2+

Increase
Human

Vascular

Smooth

Muscle Cells

AVP 0.41 ± 0.06 [4][5]

Mitogenic

Effects
Human

Vascular

Smooth

Muscle Cells

AVP (100 nM) 0.83 ± 0.04 [4][5]

Caudal Artery

Contraction
Rat Caudal Artery AVP 9.42 (pA2) [1][8]

Uterine Artery

Contraction
Human

Uterine

Arteries
AVP 9.84 (pA2) [9]

Table 4: SR 49059 Binding Affinity for Other Receptors
Receptor
Subtype

Species Ki (nM)
Selectivity
(fold vs. V1a)

Reference

Vasopressin V2 Bovine, Human >100 >100 [1]

Vasopressin V1b Human >100 >100 [1]

Oxytocin Rat, Human >100 >100 [1]

Experimental Protocols
The following sections detail the methodologies employed in the characterization of SR 49059's

in vitro binding affinity.

Radioligand Binding Assays
Radioligand binding studies were crucial in determining the affinity (Ki) and dissociation

constant (Kd) of SR 49059 for the V1a receptor.
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1. Membrane Preparation:

Tissues such as rat or human liver were homogenized in ice-cold buffer (e.g., 50 mM Tris-

HCl, pH 7.4).

The homogenate was centrifuged at a low speed to remove nuclei and cellular debris.

The resulting supernatant was then centrifuged at a high speed to pellet the membrane

fraction.

The final membrane pellet was resuspended in a suitable assay buffer.

2. Binding Reaction:

Membrane preparations were incubated with a specific radioligand, such as [3H]SR 49059 or

[3H]AVP.

The incubation was carried out in the presence of various concentrations of unlabeled SR
49059 to determine its competitive binding affinity.

The reaction was typically performed at a specific temperature (e.g., 25°C or 37°C) for a

defined period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

The binding reaction was terminated by rapid filtration through glass fiber filters (e.g.,

Whatman GF/C).

The filters were washed with ice-cold buffer to remove unbound radioligand.

4. Quantification of Radioactivity:

The radioactivity trapped on the filters, representing the bound radioligand, was quantified

using a liquid scintillation counter.

5. Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Non-specific binding was determined in the presence of a high concentration of an unlabeled

ligand.

Specific binding was calculated by subtracting non-specific binding from total binding.

Ki and Kd values were determined by non-linear regression analysis of the competition or

saturation binding data, respectively.

Functional Assays
Functional assays were employed to assess the antagonist activity of SR 49059 by measuring

its ability to inhibit the physiological response induced by vasopressin.

1. Platelet Aggregation Assay:

Platelet-rich plasma was prepared from human blood samples.

Platelet aggregation was induced by the addition of arginine vasopressin (AVP).

The ability of SR 49059 to inhibit AVP-induced platelet aggregation was measured using an

aggregometer.

IC50 values were calculated from the concentration-response curves.

2. Calcium Mobilization Assay:

Cultured cells, such as human vascular smooth muscle cells, were loaded with a calcium-

sensitive fluorescent dye.

The cells were then stimulated with AVP in the presence or absence of SR 49059.

Changes in intracellular calcium concentration were monitored using a fluorometric imaging

plate reader (FLIPR) or a similar instrument.

IC50 values were determined from the inhibition of the AVP-induced calcium response.

3. Schild Analysis:
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This method was used to determine the pA2 value, a measure of the potency of a

competitive antagonist.[10]

Concentration-response curves for an agonist (e.g., AVP) were generated in the absence

and presence of multiple fixed concentrations of the antagonist (SR 49059).

The dose ratio (the ratio of the agonist concentration required to produce the same response

in the presence and absence of the antagonist) was calculated for each antagonist

concentration.

A Schild plot was constructed by plotting the logarithm of (dose ratio - 1) against the

logarithm of the antagonist concentration.

For a competitive antagonist, the slope of the Schild plot should be close to 1, and the x-

intercept provides the pA2 value.[10]

Visualizations
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Caption: V1a receptor signaling pathway and the antagonistic action of SR 49059.
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Caption: General workflow for a radioligand binding assay.
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Caption: Logical workflow for determining pA2 using Schild analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1679262?utm_src=pdf-custom-synthesis
https://www.jci.org/articles/view/116554
https://www.jci.org/articles/view/116554
https://pmc.ncbi.nlm.nih.gov/articles/PMC293574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC293574/
https://pubmed.ncbi.nlm.nih.gov/8392086/
https://pubmed.ncbi.nlm.nih.gov/8392086/
https://pubmed.ncbi.nlm.nih.gov/8392086/
https://journals.physiology.org/doi/abs/10.1152/ajpheart.1995.268.1.H404
https://pubmed.ncbi.nlm.nih.gov/7840290/
https://pubmed.ncbi.nlm.nih.gov/7840290/
https://www.medchemexpress.com/SR_49059.html
https://pubmed.ncbi.nlm.nih.gov/8123034/
https://pubmed.ncbi.nlm.nih.gov/8123034/
https://dm5migu4zj3pb.cloudfront.net/manuscripts/116000/116554/JCI93116554.pdf
https://pubmed.ncbi.nlm.nih.gov/9492709/
https://pubmed.ncbi.nlm.nih.gov/9492709/
https://pubmed.ncbi.nlm.nih.gov/9492709/
http://www.pdg.cnb.uam.es/cursos/BioInfo2002/pages/Farmac/Comput_Lab/Guia_Glaxo/chap2d.html
https://www.benchchem.com/product/b1679262#sr-49059-in-vitro-binding-affinity
https://www.benchchem.com/product/b1679262#sr-49059-in-vitro-binding-affinity
https://www.benchchem.com/product/b1679262#sr-49059-in-vitro-binding-affinity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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